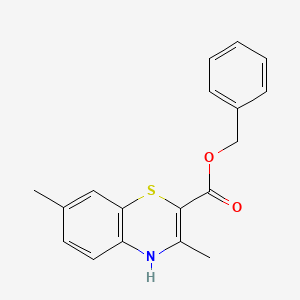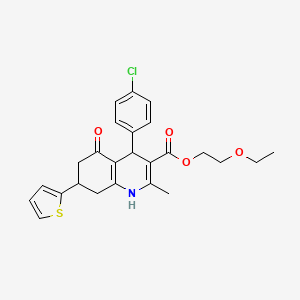![molecular formula C17H16FNO3 B11078223 3-(4-Fluorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid](/img/structure/B11078223.png)
3-(4-Fluorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid is an organic compound that features a fluorophenyl group and a methylbenzoyl amide group attached to a propanoic acid backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid typically involves multi-step organic reactions. One possible route could involve:
Nitration and Reduction: Starting with 4-fluorobenzene, nitration followed by reduction can yield 4-fluoroaniline.
Acylation: The 4-fluoroaniline can be acylated with 4-methylbenzoyl chloride to form the corresponding amide.
Alkylation: The amide can then be alkylated with a suitable propanoic acid derivative to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the benzoyl ring.
Reduction: Reduction reactions could target the carbonyl group in the amide linkage.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the methylbenzoyl group.
Reduction: Reduced amide derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Industry
Could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid
- 3-(4-Bromophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid
- 3-(4-Methylphenyl)-3-[(4-methylbenzoyl)amino]propanoic acid
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs.
Properties
Molecular Formula |
C17H16FNO3 |
|---|---|
Molecular Weight |
301.31 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C17H16FNO3/c1-11-2-4-13(5-3-11)17(22)19-15(10-16(20)21)12-6-8-14(18)9-7-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
VTVHHOVUHHDUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B11078141.png)
![1H-Benzo[f]chromene-2-carboxylic acid, 3-oxo-1-(2-oxotetrahydrofuran-3-yl)-2,3-dihydro-, methyl ester](/img/structure/B11078142.png)
![2-butyl-7-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11078143.png)
![7-Phenyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11078147.png)
![5-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B11078155.png)

![2-chloroethyl 6-[(4-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B11078171.png)

![5-acetyl-3-amino-4-(1H-indol-3-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11078174.png)

![ethyl 5-({[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B11078187.png)
![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11078189.png)


